4-(2-chloro-6-fluorophenyl)-N,N,6-trimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
The compound is a derivative of pyrimidine, a basic aromatic ring structure found in many important biomolecules. It contains a 2-chloro-6-fluorophenyl group, which is a phenyl group substituted with a chlorine atom and a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving aromatic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-chloro-6-fluorophenyl group would be attached to this ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as aromatic substitution, condensation, or cyclization .Scientific Research Applications
- AKOS000593183 has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis .
- Inflammation plays a crucial role in various diseases. Studies have investigated the anti-inflammatory potential of AKOS000593183. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, involve oxidative stress and neuronal damage. AKOS000593183 has been studied for its neuroprotective properties. It may enhance antioxidant defenses and reduce neuronal apoptosis .
- Some research suggests that AKOS000593183 exhibits antiviral effects. It has been investigated against viruses like influenza and herpes simplex virus. Understanding its mode of action could lead to novel antiviral therapies .
- Metabolic syndrome, diabetes, and obesity are global health challenges. AKOS000593183 may impact glucose metabolism and lipid homeostasis. Researchers have explored its potential as a metabolic modulator .
- Cardiovascular diseases remain a leading cause of mortality. AKOS000593183 has been studied for its effects on blood vessels, platelet aggregation, and lipid profiles. It could contribute to cardiovascular health .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antiviral Activity
Metabolic Disorders
Cardiovascular Health
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-N,N,6-trimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-7-10(13(20)19(2)3)12(18-14(21)17-7)11-8(15)5-4-6-9(11)16/h4-6,12H,1-3H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXODCMQLROHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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